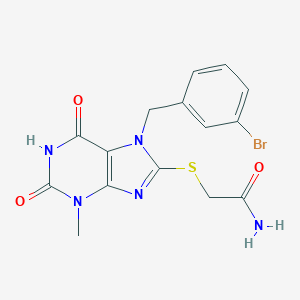
B-Raf IN 14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WAY-310819は、B-Raf阻害剤として知られる化学化合物です . B-Rafは、細胞内のシグナル伝達に関与するタンパク質キナーゼであり、細胞の成長と分裂に不可欠です。WAY-310819のような阻害剤は、B-Raf変異が蔓延している癌の研究や治療において、特に研究と治療用途において重要です。
化学反応の分析
WAY-310819は、他のB-Raf阻害剤と同様に、さまざまな化学反応を起こします。これらの反応には以下が含まれます。
酸化: この反応は、化合物の電子損失を伴い、酸化剤によって促進されることがよくあります。
還元: この反応は、電子獲得を伴い、通常は還元剤を使用して行われます。
置換: この反応は、分子内の1つの官能基を別の官能基に置き換えることを伴い、特定の条件下で行われることがよくあります。
これらの反応に使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
WAY-310819には、いくつかの科学研究への応用があります。
化学: B-Rafキナーゼ活性の阻害を研究するためのツール化合物として使用されます。
生物学: B-Rafとその細胞の成長と分裂における役割を含むシグナル伝達経路を理解するのに役立ちます。
医学: WAY-310819は、特にB-Raf変異を伴う癌を研究する上で、癌研究において重要です。
産業: B-Rafキナーゼを標的とする治療薬の開発に使用されます。
科学的研究の応用
WAY-310819 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of B-Raf kinase activity.
Biology: It helps in understanding the signaling pathways involving B-Raf and its role in cell growth and division.
Medicine: WAY-310819 is significant in cancer research, particularly in studying cancers with B-Raf mutations.
Industry: It is used in the development of therapeutic agents targeting B-Raf kinase.
作用機序
WAY-310819は、B-Rafキナーゼの活性を阻害することによってその効果を発揮します。B-Rafは、細胞分裂と分化に関与するミトゲン活性化プロテインキナーゼ(MAPK)経路の一部です。 B-Rafを阻害することにより、WAY-310819はこのシグナル伝達経路を阻害し、B-Raf変異を持つ癌細胞の細胞増殖を抑制し、潜在的に細胞死を誘導します .
類似の化合物との比較
WAY-310819は、以下のような他のB-Raf阻害剤と比較することができます。
- ベムラフェニブ
- ダブラフェニブ
- ソラフェニブ
これらの化合物はB-Rafキナーゼも標的とするが、効力、選択性、臨床応用において異なる場合があります。WAY-310819は、その特定の結合親和性と阻害プロファイルにおいてユニークであり、研究と治療開発において貴重なツールとなっています。
ご不明な点がございましたら、お気軽にお問い合わせください!
類似化合物との比較
WAY-310819 can be compared with other B-Raf inhibitors such as:
These compounds also target B-Raf kinase but may differ in their potency, selectivity, and clinical applications. WAY-310819 is unique in its specific binding affinity and inhibitory profile, making it a valuable tool in research and therapeutic development.
If you have any more questions or need further details, feel free to ask!
準備方法
WAY-310819の調製には、いくつかの合成経路と反応条件が含まれます。合成経路と工業的製造方法の詳細な情報は、パブリックドメインでは容易に入手できません。通常、このような阻害剤の合成には、制御された条件下での主要な中間体の形成と最終的なカップリング反応を含む、多段階の有機合成が含まれます。
生物活性
B-Raf IN 14 is a compound that has gained attention in the field of cancer research, particularly due to its role in modulating the activity of the B-Raf kinase, a crucial component of the MAPK/ERK signaling pathway. This pathway is often implicated in various cancers, making B-Raf an important target for therapeutic intervention. The following sections detail the biological activity of this compound, including its mechanisms of action, case studies, and research findings.
B-Raf is a serine/threonine kinase that, when mutated (most notably in the V600E form), leads to uncontrolled cell proliferation and survival. This compound functions by inhibiting the activity of B-Raf, thereby disrupting this oncogenic signaling. The compound achieves this by targeting specific binding sites within the B-Raf protein structure.
Key Findings:
- 14-3-3 Protein Interaction : Research indicates that B-Raf's activity can be regulated through its interaction with 14-3-3 proteins. These proteins bind to specific sites on B-Raf, influencing its activation state. Disruption of these binding interactions through compounds like this compound can inhibit B-Raf's kinase activity, leading to reduced cell proliferation in cancer models .
- Mutational Impact : Studies have shown that mutational alterations in the 14-3-3 binding site significantly affect B-Raf's biological activity. For instance, mutations that prevent 14-3-3 binding lead to increased kinase activity, suggesting that maintaining proper binding dynamics is crucial for controlling B-Raf function .
Case Studies
Several clinical observations provide insight into the efficacy of targeting B-Raf mutations with compounds like this compound:
- Case Study of NSCLC : A patient with non-small cell lung cancer (NSCLC) harboring a rare BRAF E501Q mutation demonstrated prolonged response to immunotherapy combined with targeted therapy. This suggests that understanding specific BRAF mutations can enhance treatment strategies .
- Response to Immunotherapy : In another case involving a patient with stage IV adenocarcinoma and a confirmed BRAF V600E mutation, treatment with nivolumab resulted in a significant partial response and prolonged progression-free survival (PFS) of 39 months without requiring additional therapies .
- Adverse Outcomes : Conversely, a patient with a G466V mutation in the BRAF gene experienced disease progression despite initial treatments, highlighting the variability in response based on specific genetic contexts .
Research Findings
Recent studies have extensively characterized the biological activity of B-Raf and its inhibitors:
特性
分子式 |
C15H14BrN5O3S |
|---|---|
分子量 |
424.3 g/mol |
IUPAC名 |
2-[7-[(3-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide |
InChI |
InChI=1S/C15H14BrN5O3S/c1-20-12-11(13(23)19-14(20)24)21(15(18-12)25-7-10(17)22)6-8-3-2-4-9(16)5-8/h2-5H,6-7H2,1H3,(H2,17,22)(H,19,23,24) |
InChIキー |
HKKJJBUQMXEHOW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC(=CC=C3)Br |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















